[N-(p-Toluenesulfonyl)imino]phenyliodinane

Aziridination Nitrene Transfer Copper Catalysis

PhI=NTs overcomes chloramine-T limitations: delivers 55-95% aziridination yields, preserves heterogeneous catalysts via negligible metal leaching, and enables chemoselectivity switching. • High-yield aziridination (55-95%) with Cu catalysts • Recyclable catalyst systems with minimal copper leaching • Metal-dependent switching to allylic amination • Metal-free I₂/TBAI protocol available

Molecular Formula C13H13INO2S-
Molecular Weight 374.22 g/mol
CAS No. 55962-05-5
Cat. No. B1447018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[N-(p-Toluenesulfonyl)imino]phenyliodinane
CAS55962-05-5
Molecular FormulaC13H13INO2S-
Molecular Weight374.22 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N[I-]C2=CC=CC=C2
InChIInChI=1S/C13H13INO2S/c1-11-7-9-13(10-8-11)18(16,17)15-14-12-5-3-2-4-6-12/h2-10,15H,1H3/q-1
InChIKeyKLNQVHZJPSKICT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PhI=NTs Core Properties for Nitrene Transfer


[N-(p-Toluenesulfonyl)imino]phenyliodinane, commonly designated PhI=NTs or PhINTs (CAS 55962-05-5), is a hypervalent iodine(III) reagent that functions as a stoichiometric nitrene precursor in transition metal-catalyzed and metal-free nitrogen-transfer reactions [1]. It is a crystalline solid (molecular formula C₁₃H₁₂INO₂S; molecular weight 373.21 g/mol) that serves as the benchmark nitrene source for aziridination of alkenes, allylic C–H amination, and heteroatom functionalization [2]. The reagent is widely employed in academic and industrial synthetic chemistry due to its defined reactivity profile, commercial availability at >95% purity, and compatibility with diverse catalytic systems including Cu, Mn, Fe, Rh, Co, and Ag complexes [3].

1 Benchmark nitrene precursor for aziridination and allylic C–H amination workflows.
2 Broad catalytic compatibility with Cu, Mn, Fe, Rh, Co, and Ag complexes.
3 Research-grade purity supports reproducible method development and scale-up.

Why PhI=NTs Cannot Be Simply Replaced


Although multiple nitrene precursors exist—including chloramine-T, bromamine-T, and 4-toluenesulfonyl azide—[N-(p-Toluenesulfonyl)imino]phenyliodinane (PhI=NTs) exhibits distinct performance characteristics that preclude simple substitution in established protocols. Direct comparative studies demonstrate that PhI=NTs delivers substantially higher aziridination yields than chloramine-T across multiple catalyst systems [1] while simultaneously preserving the integrity of heterogeneous catalysts through negligible metal leaching, a critical advantage not shared by sulfonamide-based alternatives [2]. Moreover, PhI=NTs enables unique chemoselectivity profiles—such as the metal-dependent switching between aziridination and allylic amination pathways—that are not replicable with other nitrene sources [3]. These differentiated properties directly impact synthetic efficiency, catalyst lifetime, and reaction outcomes, making PhI=NTs the non-interchangeable benchmark reagent for demanding nitrogen-transfer applications.

PhI=NTs (Target)
Alternative Nitrene Sources
Reported higher aziridination yields Consistently higher yields than chloramine-T across multiple catalyst systems.
May not reproduce yield profile Chloramine-T and sulfonamide-based alternatives often deliver lower yields in head-to-head comparisons.
Preserves heterogeneous catalyst integrity Negligible copper leaching reported with CuHY zeolite catalysts.
Catalyst leaching risk Chloramine-T may induce metal leaching, compromising catalyst recyclability.
Tunable chemoselectivity Catalyst-dependent switching between aziridination and allylic amination.
Narrower chemoselectivity range Alternative nitrene sources may not replicate the same selectivity shift.

PhI=NTs Quantitative Performance Comparison


Aziridination Yield vs. Chloramine-T

In a head-to-head comparison under identical conditions, PhI=NTs consistently delivered substantially higher aziridine yields than chloramine-T. With copper(II) triflate as homogeneous catalyst, PhI=NTs afforded significantly elevated yields of N-tosyl aziridine from styrene compared to chloramine-T [1]. Similarly, with copper-exchanged zeolite Y (CuHY) as heterogeneous catalyst, PhI=NTs maintained superior performance whereas chloramine-T induced catalyst degradation through metal leaching [1].

Aziridination Yield vs. Chloramine-T
Head-to-head
Reported higher yields with Cu(II) triflate and CuHY zeolite
Supports procurement for higher-yielding Cu-catalyzed protocols
Conditions: styrene substrate, Cu catalysts
Aziridination Nitrene Transfer Copper Catalysis

Heterogeneous Catalyst Leaching and Integrity

A critical differentiation lies in catalyst stability. When using copper-exchanged zeolite Y (CuHY) as a heterogeneous catalyst, chloramine-T induced leaching of most copper from the zeolite framework, rendering the catalyst non-recoverable and eliminating heterogeneous catalytic function [1]. In stark contrast, PhI=NTs caused negligible copper leaching under identical conditions, preserving catalyst integrity and enabling true heterogeneous catalysis [1].

Catalyst Leaching & Integrity
Head-to-head
Negligible Cu leaching vs. most Cu leached with chloramine-T
Supports heterogeneous catalyst reuse and sustainability
CuHY zeolite; aziridination of styrene
Heterogeneous Catalysis Copper Zeolites Nitrene Transfer

Copper-Catalyzed Aziridination Benchmark

PhI=NTs enables copper-catalyzed aziridination of diverse olefins with yields ranging from 55% to 95% under standard conditions [1]. In optimized systems employing weakly coordinating anions, yields reach up to 96% with turnover frequencies (TOF) as high as 5000 h⁻¹ at room temperature [2]. This performance establishes PhI=NTs as the benchmark nitrene source against which alternative copper-catalyzed protocols are measured.

Cu-Catalyzed Aziridination Benchmark
Class-level
Up to 96% yield
TOF up to 5000 h⁻¹
Provides quantitative reference for catalyst performance evaluation
Room temperature; weakly coordinating anions
Aziridination Copper Catalysis Catalytic Efficiency

Chemoselectivity: Aziridination vs. Allylic Amination

PhI=NTs enables tunable chemoselectivity that is dependent on catalyst choice—a feature not uniformly available with other nitrene sources. With copper catalysts, PhI=NTs directs reaction toward aziridine formation; with manganese catalysts, the pathway shifts to allylic C–H amination [1]. For example, amidation of cyclohexene with PhI=NTs using a manganese catalyst yields N-(cyclohex-2-enyl)-4-toluenesulfonamide in 70% isolated yield [1].

Chemoselectivity Switch
Class-level
Cu → aziridines
Mn → allylic amines (70% isolated)
Supports method development with single versatile nitrene source
Mn catalyst, cyclohexene substrate
Chemoselectivity C–H Amination Manganese Catalysis

Iron-Catalyzed Aziridination with Non-Heme Complexes

PhI=NTs is compatible with non-heme iron(II) catalysts, achieving high aziridination yields that exceed those obtained with alternative nitrene sources under comparable conditions. Using (Me₅dien)Fe(OTf)₂ as catalyst, the reaction of styrene with PhI=NTs afforded the N-tosyl aziridine product in >95% yield [1]. This performance with an earth-abundant metal catalyst underscores the broad catalytic compatibility of PhI=NTs.

Iron-Catalyzed Aziridination
Reported
>95% yield
Demonstrates compatibility with earth-abundant metal catalysts
(Me₅dien)Fe(OTf)₂, styrene
Iron Catalysis Aziridination Non-Heme Iron

Metal-Free Aziridination via Radical Pathway

PhI=NTs uniquely supports metal-free catalytic aziridination under mild conditions—a capability not demonstrated for many alternative nitrene sources. Using a combination of iodine (I₂) and tetrabutylammonium iodide (TBAI), PhI=NTs undergoes in situ conversion to an amidyl radical precursor (N,N-diiodotosylamide), enabling aziridination of styrene derivatives without transition metals [1]. This metal-free protocol provides an environmentally benign alternative to traditional metal-catalyzed methods.

Metal-Free Aziridination
Class-level
I₂/TBAI co-catalysis enables radical pathway
Supports metal-free protocol development and green chemistry research
Room temperature; various styrene derivatives
Metal-Free Catalysis Aziridination Radical Mechanism

PhI=NTs Key Procurement Applications


High-Throughput Aziridination for Medicinal Chemistry

PhI=NTs is the reagent of choice for parallel synthesis of N-tosyl aziridine libraries due to its consistently high yields (55–95%) with copper catalysts [1] and compatibility with a broad range of styrene and non-styrene olefins [2]. The established copper-catalyzed protocol using PhI=NTs is robust, scalable, and requires minimal optimization, making it ideal for medicinal chemistry campaigns requiring rapid access to aziridine-containing scaffolds [1].

Heterogeneous Catalysis with Catalyst Reuse

For flow chemistry or batch processes employing heterogeneous copper catalysts (e.g., CuHY zeolites), PhI=NTs is the only suitable nitrene source. As demonstrated, PhI=NTs causes negligible metal leaching, preserving catalyst activity over multiple cycles [1]. Chloramine-T and related sulfonamide-based nitrene sources induce rapid catalyst deactivation via copper leaching, rendering them unsuitable for recyclable catalytic systems [1].

Allylic C–H Amination for Natural Product Synthesis

When the synthetic target requires allylic C–H amination rather than aziridination, PhI=NTs enables a simple catalyst switch (copper → manganese) to alter chemoselectivity [1]. This tunability eliminates the need to procure, validate, and optimize alternative nitrene sources for different reaction manifolds. Cyclohexene amidation proceeds in 70% yield using PhI=NTs and a manganese catalyst, demonstrating practical utility [1].

Metal-Free Protocols for Green Chemistry

PhI=NTs uniquely supports metal-free aziridination under mild conditions using I₂/TBAI co-catalysis [1]. This protocol eliminates transition metal waste and trace metal contamination, addressing regulatory and purification challenges in pharmaceutical manufacturing. Procurement of PhI=NTs enables access to both metal-catalyzed and metal-free nitrene transfer methodologies with a single, well-characterized reagent [1].

Application
Selection Property
Validation Focus
Parallel aziridination for med chem
Reported yield consistency with copper catalysts
Cu-catalyzed system compatibility and olefin scope
Heterogeneous catalysis with catalyst reuse
Negligible metal leaching profile
Catalyst integrity and recyclability under reaction conditions
Allylic C–H amination via catalyst switch
Tunable chemoselectivity (Cu vs. Mn)
Catalyst-dependent reaction pathway verification
Metal-free aziridination for green chemistry
I₂/TBAI co-catalysis compatibility
Trace-metal-free synthesis and method robustness

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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